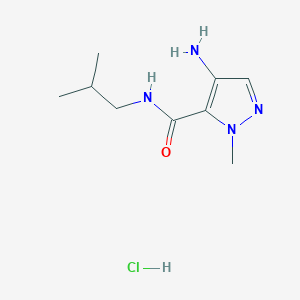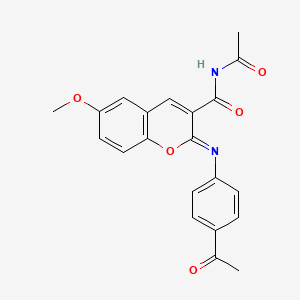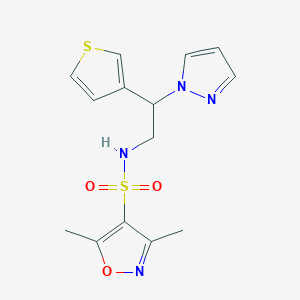
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as DFTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFTZ is a triazole-based compound that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis : The compound and its derivatives play a role in various chemical reactions. For instance, Shainyan and Meshcheryakov (2015) studied the reactions of some 1,2,3-triazoles, which are structurally related to N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, highlighting its potential utility in the synthesis of new chemical compounds (B. Shainyan & V. I. Meshcheryakov, 2015).
Biological Evaluation and Antimicrobial Properties : J. H. Chauhan and H. Ram (2019) conducted a study on the biological evaluation of new triazolopyrimidine derivatives containing isopropyl groups, which are related to the compound . This study emphasizes the antimicrobial potential of these compounds (J. H. Chauhan & H. Ram, 2019).
In Vitro Studies as DNA Methylation Inhibitors : Research by Dilanyan et al. (2020) on bis-1,2,4-triazoles, which are structurally similar to the compound, revealed their potential as DNA methylation inhibitors in tumor DNA, indicating a possible application in cancer research (S. V. Dilanyan et al., 2020).
Use in Electroluminescent Devices : The study by Fernández-Hernández et al. (2013) on Ir(III) emitters based on 1,4-disubstituted-1H-1,2,3-triazoles highlights the potential use of such compounds in the development of electroluminescent devices, which could have implications for lighting and display technologies (J. Fernández-Hernández et al., 2013).
Corrosion Inhibition : The compound's derivatives have been studied for their efficiency in corrosion inhibition, which is crucial in materials science and engineering. Lagrenée et al. (2002) and Bentiss et al. (2007) both conducted studies on triazole derivatives for corrosion protection, underscoring their significance in this field (M. Lagrenée et al., 2002), (F. Bentiss et al., 2007).
Propriétés
IUPAC Name |
N,1-bis(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c1-8-21-15(16(25)22-13-4-2-9(17)6-11(13)19)23-24(8)14-5-3-10(18)7-12(14)20/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWGFRSLJMIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)